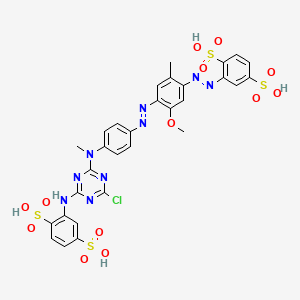
2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid is a complex organic compound. It is characterized by its azo groups, which are known for their vivid colors and are commonly used in dyes and pigments. The compound’s structure includes multiple aromatic rings, sulfonic acid groups, and a triazine ring, making it a versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino group, resulting in the formation of an azo compound.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes, where the reactions are carried out in reactors under controlled temperatures and pressures. The use of catalysts and solvents is common to enhance reaction rates and yields. Purification steps, such as crystallization and filtration, are employed to isolate the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo groups are converted to nitro groups.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Aromatic amines.
Substitution: Various functionalized aromatic compounds.
科学的研究の応用
2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
作用機序
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox mediator in various chemical processes. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The triazine ring provides stability and resistance to degradation, ensuring the compound’s longevity in various environments.
類似化合物との比較
Similar Compounds
- 2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxyphenyl)azo)benzene-1,4-disulphonic acid
- 2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methylphenyl)azo)benzene-1,4-disulphonic acid
Uniqueness
The presence of both methoxy and methyl groups in the compound’s structure distinguishes it from similar compounds. These groups influence the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the specific arrangement of the sulfonic acid groups enhances its solubility and stability compared to other azo compounds.
特性
CAS番号 |
93924-01-7 |
|---|---|
分子式 |
C30H26ClN9O13S4 |
分子量 |
884.3 g/mol |
IUPAC名 |
2-[[4-chloro-6-[4-[[4-[(2,5-disulfophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-N-methylanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C30H26ClN9O13S4/c1-16-12-22(25(53-3)15-21(16)37-39-24-14-20(55(44,45)46)9-11-27(24)57(50,51)52)38-36-17-4-6-18(7-5-17)40(2)30-34-28(31)33-29(35-30)32-23-13-19(54(41,42)43)8-10-26(23)56(47,48)49/h4-15H,1-3H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,32,33,34,35) |
InChIキー |
JMFQAOOSZDYBGF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)OC)N=NC3=CC=C(C=C3)N(C)C4=NC(=NC(=N4)NC5=C(C=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















